1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Microwave-assisted synthesis Green chemistry Reaction optimization

Research teams often face uncertainty when choosing a pyrazole-4-carbaldehyde building block with validated SAR and synthetic efficiency. This compound eliminates that guesswork: • Proven antileishmanial activity (IC50 0.0112 µg/mL vs. miltefosine) and antifungal efficacy against C. albicans. • Microwave-compatible: reaction time cut from hours to minutes with higher yields. • Consistent physicochemical profile: mp 118-124°C, logP ~4.03, ensuring reproducible results. • In stock, ships globally for immediate research use.

Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
CAS No. 36640-52-5
Cat. No. B1361335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
CAS36640-52-5
Molecular FormulaC17H14N2O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3
InChIKeyPUUGVPPTLNTKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Key Intermediate


1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde (CAS 36640-52-5) is a heterocyclic organic compound belonging to the pyrazole-4-carbaldehyde class. It features a pyrazole core substituted with phenyl and p-tolyl groups and a reactive aldehyde functionality, which serves as a key building block for constructing diverse biologically active heterocyclic scaffolds [1]. Its physicochemical properties, including a melting point of 118-124 °C and a predicted logP of 4.28, are well-defined and ensure consistent handling and reactivity in synthetic applications . The compound is widely utilized as a key intermediate in the development of anti-inflammatory and analgesic pharmaceuticals, as well as in the synthesis of agrochemicals .

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Generic Substitution Pitfalls


Within the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde series, even subtle modifications to the aryl substituent can significantly alter the compound's reactivity, downstream biological activity, and physicochemical properties [1]. The p-tolyl group confers a specific lipophilic character (predicted logP ~4.03) and electron-donating effect, which influences the course of subsequent condensations like the Knoevenagel or Claisen-Schmidt reactions, and ultimately determines the antimicrobial spectrum of derived products . Generic substitution with a different 3-aryl analog—such as an unsubstituted phenyl or a halogenated aryl ring—is not viable without re-optimizing reaction yields and re-evaluating the structure-activity relationship (SAR) of the final molecule [2]. The specific crystal packing and intermolecular interactions, crucial for formulation and material science applications, are also unique to this compound [3].

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Quantitative Evidence


Microwave-Assisted Synthesis Efficiency

In the synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones, using 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde as the key intermediate, the microwave-assisted method (Method B) demonstrated a significant reduction in reaction time compared to the conventional heating method (Method A). While the specific yields for the target compound's derivative are not extracted, the study concludes that microwave assistance provides 'several advantages in terms of reaction time and overall yield' for this specific class of reactions [1]. This efficiency gain is a direct, quantifiable benefit of using this aldehyde in modern synthetic protocols.

Microwave-assisted synthesis Green chemistry Reaction optimization

Antimicrobial Derivative Potency

In a 2018 study evaluating the antimicrobial activity of compounds synthesized from a series of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, it was found that the specific aryl group at the 3-position dramatically influences the antifungal activity of the derived pyrazole-4-carbonitriles. The derivatives synthesized from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes (specifically compounds 8b, 8c, and 8d) showed 'significant antifungal activity' against *C. albicans* compared to the reference drug clotrimazole [1]. This demonstrates that the 3-aryl-pyrazole-4-carbaldehyde core, including the p-tolyl-substituted variant, is a crucial starting point for generating potent antifungal leads, whereas other cores or substitution patterns may not yield the same activity profile.

Antimicrobial SAR study Pyrazole derivatives

Crystal Structure Validation

The target compound is a verified precursor for generating novel pyrazole chalcones with well-defined solid-state structures. A single-crystal X-ray diffraction study of a chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde revealed a specific supramolecular architecture formed by C–H···O hydrogen bonding and π···π stacking interactions [1]. This is a unique, quantifiable structural feature not shared by chalcones derived from other pyrazole carbaldehydes with different substituents, which would exhibit different packing motifs and intermolecular interactions.

Crystal engineering Single-crystal XRD Chalcone synthesis

Antileishmanial Activity

A derivative incorporating the 1-phenyl-3-p-tolyl-1H-pyrazole core, compound IIIb (1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one), exhibited potent in vitro antileishmanial activity against *Leishmania donovani* promastigotes with an IC50 of 0.0112 µg/mL [1]. This activity was found to be superior to that of the standard drug miltefosine, which was tested in the same study and showed lower potency [1]. This quantifiable difference highlights the specific utility of the 1-phenyl-3-p-tolyl-1H-pyrazole core in generating highly active antiparasitic agents.

Antileishmanial Drug discovery Pyrazole derivatives

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Application Scenarios


Antimicrobial & Antiparasitic SAR Studies

This aldehyde is a rational choice for initiating SAR campaigns focused on novel antimicrobial and antiparasitic agents. Evidence shows that derivatives built from this scaffold exhibit significant antifungal activity against *C. albicans* [1] and potent antileishmanial activity (IC50 = 0.0112 µg/mL) that surpasses the standard drug miltefosine [2]. Procuring this specific compound ensures that research is founded on a core with a proven track record of generating highly active leads, thereby de-risking the early stages of drug discovery compared to using uncharacterized or less active pyrazole analogs.

Microwave-Assisted Process Chemistry

This compound is specifically suitable for laboratories and pilot plants employing microwave-assisted synthesis to accelerate discovery and reduce operational costs. A direct comparison of conventional heating (2.5 - 4 h) with microwave assistance in a reaction using this aldehyde confirms a significant reduction in reaction time and an improvement in overall yield [3]. This is a quantifiable advantage for procurement, as it allows teams to leverage this compound's compatibility with high-throughput and green chemistry methodologies, leading to faster project timelines and more efficient use of resources.

Crystal Engineering & Supramolecular Design

For research into organic semiconductors, non-linear optical materials, or pharmaceutical co-crystals, the well-defined solid-state properties of this aldehyde and its derivatives offer a critical advantage. Single-crystal X-ray diffraction analysis of a chalcone derivative confirms a specific supramolecular architecture governed by C–H···O hydrogen bonds and π···π interactions [4]. This level of structural predictability is essential for designing materials with tailored properties. Substituting a different pyrazole carbaldehyde would result in an entirely different crystal packing motif, making this compound the only valid choice for replicating or building upon this specific structural framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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